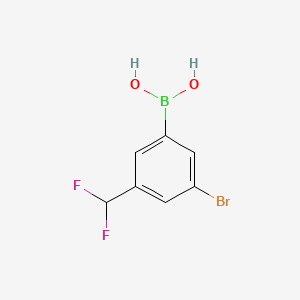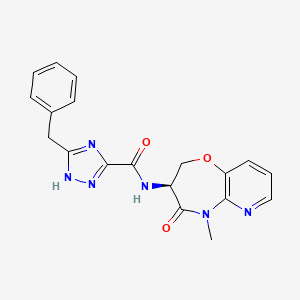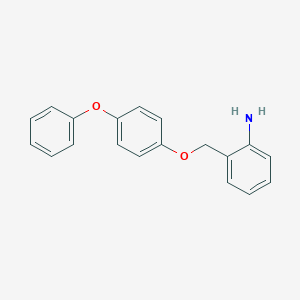
MERS-CoV-IN-1
Übersicht
Beschreibung
MERS-CoV-IN-1 is a chemical compound known for its potent inhibitory activity against coronaviruses, specifically the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This compound is utilized in pharmaceutical compositions aimed at preventing diseases induced by these viruses .
Vorbereitungsmethoden
The synthesis of MERS-CoV-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and documented in patents. general methodologies include:
Chemical Synthesis: This involves the preparation of the core structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Industrial Production: Large-scale production typically involves optimizing the reaction conditions to maximize yield and purity. .
Analyse Chemischer Reaktionen
MERS-CoV-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen und sind entscheidend für die Modifizierung der funktionellen Gruppen der Verbindung.
Substitutionsreaktionen: Diese beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid.
Wissenschaftliche Forschungsanwendungen
MERS-CoV-IN-1 hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere in:
Chemie: Wird als Modellverbindung zur Untersuchung der Inhibitionsmechanismen von Coronaviren verwendet.
Biologie: Wird in der Forschung eingesetzt, um die Interaktion zwischen viralen Proteinen und Inhibitoren zu verstehen.
Medizin: Wird auf seine potenzielle Verwendung in antiviralen Therapien zur Behandlung von Infektionen untersucht, die durch MERS-CoV und SARS-CoV verursacht werden.
Industrie: Wird bei der Entwicklung von diagnostischen Tests und Therapeutika eingesetzt, die auf Coronaviren abzielen .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit viralen Proteinen, insbesondere dem Spike-Glykoprotein und der Hauptprotease. Durch die Bindung an diese Ziele hemmt this compound die Fähigkeit des Virus, in Wirtszellen einzudringen und sich zu replizieren. Die hohe Affinität der Verbindung für diese Proteine stört den viralen Lebenszyklus und verhindert die Ausbreitung der Infektion .
Wirkmechanismus
The mechanism of action of MERS-CoV-IN-1 involves its interaction with viral proteins, specifically the spike glycoprotein and the main protease. By binding to these targets, this compound inhibits the virus’s ability to enter host cells and replicate. The compound’s high affinity for these proteins disrupts the viral life cycle, preventing the spread of infection .
Vergleich Mit ähnlichen Verbindungen
MERS-CoV-IN-1 ist aufgrund seiner hohen Spezifität und Potenz gegen MERS-CoV und SARS-CoV einzigartig. Ähnliche Verbindungen umfassen:
Nirmatrelvir: Ein Proteaseinhibitor, der gegen SARS-CoV-2 eingesetzt wird.
Ensitrelvir: Ein weiterer Proteaseinhibitor mit breitem Wirkungsspektrum.
3CLpro-Inhibitoren: Verbindungen wie 5d und 11d, die eine Wirksamkeit sowohl gegen SARS-CoV-2 als auch gegen MERS-CoV gezeigt haben .
This compound zeichnet sich durch seine spezifische Zielsetzung von MERS-CoV und sein Potenzial zur Verhinderung von durch Coronaviren verursachten Krankheiten aus.
Eigenschaften
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQUIZZPAFLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


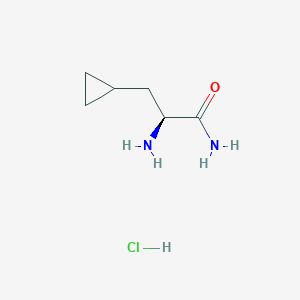
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
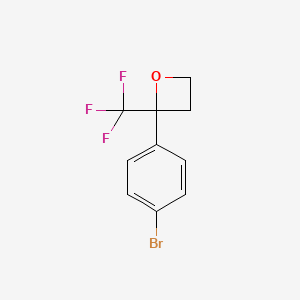
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)
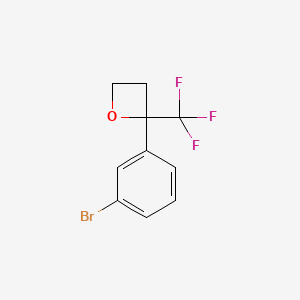
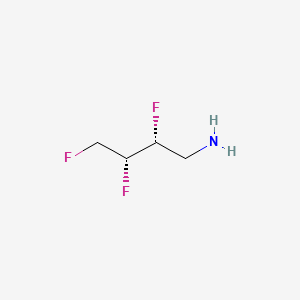
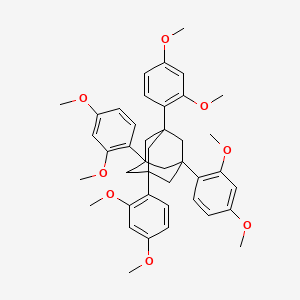
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
